Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride
Description
Molecular Formula: C₉H₁₈ClFN₂O₂ CAS No.: 2705220-22-8 This compound features an azetidine (4-membered nitrogen-containing ring) substituted with a fluoromethyl group at the 3-position. The tert-butyl carbamate group acts as a protective moiety for the amine, while the hydrochloride salt enhances solubility in polar solvents. It is widely used as a building block in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
Molecular Formula |
C9H18ClFN2O2 |
|---|---|
Molecular Weight |
240.70 g/mol |
IUPAC Name |
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9;/h11H,4-6H2,1-3H3,(H,12,13);1H |
InChI Key |
VMEBCSMDCZTDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CF.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride |
| Molecular Formula | C₉H₁₈ClFN₂O₂ |
| Molecular Weight | 240.70 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1(CF)CNC1.Cl |
| CAS Number | 2705220-22-8 |
| Physical Form | Hydrochloride salt, typically crystalline powder |
The azetidine ring is a four-membered nitrogen-containing heterocycle, with the fluoromethyl substituent providing unique electronic and steric properties that influence biological activity and synthetic utility.
Preparation Methods
Overview
The synthesis of this compound involves multi-step procedures, typically starting from azetidine derivatives bearing hydroxymethyl or sulfonyloxymethyl substituents. The key transformations include fluorination, carbamate protection, reduction, and purification steps. The process is optimized to minimize impurities such as chloromethyl analogues and to achieve high purity of the final hydrochloride salt.
Detailed Synthetic Route
Step 1: Starting Material Preparation
- The synthesis often begins with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate , which can be prepared by standard azetidine ring functionalization and Boc protection of the amine group.
Step 2: Sulfonylation
The hydroxymethyl group is converted into a good leaving group by reaction with sulfonylation reagents such as para-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine.
Example reaction:
$$
\text{tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate}
$$
Step 3: Fluorination
- The tosylate or mesylate intermediate is then subjected to nucleophilic fluorination using reagents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to substitute the sulfonyloxy group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate .
Step 4: Purification and Removal of Chloride Impurities
- The fluorination step may generate minor amounts (1–5%) of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as an impurity.
- Treatment of the crude fluorinated product with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by aqueous extraction in an organic solvent reduces the chloromethyl impurity to less than 1%.
Step 5: Conversion to Hydrochloride Salt
- The purified fluoromethyl carbamate is converted to its hydrochloride salt by treatment with acidic reagents such as para-toluenesulfonic acid , trifluoroacetic acid , or hydrogen chloride gas in an appropriate solvent.
Step 6: Final Purification
- The hydrochloride salt is isolated by crystallization or filtration and dried to obtain the final product with purity typically exceeding 97%.
Summary Table of Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxymethylation | Starting azetidine derivative | Boc protection applied |
| Sulfonylation | Para-toluenesulfonyl chloride (TsCl), triethylamine | Converts OH to tosylate/mesylate |
| Fluorination | Tetra-n-butylammonium fluoride (TBAF) or HF/trimethylamine | Nucleophilic substitution of tosylate |
| Impurity Removal | 1,4-Diazabicyclo[2.2.2]octane (DABCO), aqueous extraction | Reduces chloromethyl impurity |
| Acidification | Para-toluenesulfonic acid, trifluoroacetic acid, or HCl | Forms hydrochloride salt |
| Purification | Crystallization or filtration | Final product purity >97% |
Research Outcomes and Analytical Data
Purity and Yield
- The synthetic route yields this compound with a purity of approximately 97% as confirmed by chromatographic and spectroscopic methods.
- Impurity levels, particularly chloromethyl analogues, are controlled below 1% after purification steps.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and substitution pattern on the azetidine ring.
- Mass Spectrometry (MS) verifies molecular weight and molecular ion peaks consistent with the expected compound.
- Infrared (IR) Spectroscopy identifies characteristic carbamate and fluoromethyl functional groups.
- Elemental Analysis confirms the presence of chlorine consistent with the hydrochloride salt form.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) protecting group undergoes acid-catalyzed cleavage under various conditions:
Deprotection kinetics show a 15-minute half-life in 4M HCl/dioxane at 25°C due to the electron-withdrawing fluoromethyl group accelerating carbamate hydrolysis.
Fluoromethyl Group Reactivity
The -CH2F substituent participates in nucleophilic substitution and elimination:
Key transformations:
-
Cross-Coupling Reactions
Undergoes Kumada coupling with Grignard reagents under Ni catalysis:Grignard Reagent Catalyst Temp Product Yield PhMgBr Ni(acac)₂ 60°C Benzylated azetidine 41% VinylMgCl NiCl₂(PPh₃)₂ 40°C Allylated derivative 35%
Azetidine Ring Transformations
The strained four-membered ring enables controlled ring-opening:
Ring Expansion
Reaction with dichlorocarbene (Cl₂C:) generates seven-membered diazepane derivatives:
textAzetidine + :CCl₂ → Diazepane-Cl₂ (72% yield, CH₂Cl₂, -30°C)
Acid-Mediated Polymerization
Concentrated H₂SO₄ induces cationic ring-opening polymerization:
textn [Monomer] → Poly(azetidinium) sulfate (Mw=12kDa, Đ=1.3)
Scientific Research Applications
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
tert-Butyl (azetidin-3-yl)carbamate Hydrochloride
CAS No.: 1170108-38-9 (analogous entry) Molecular Formula: C₈H₁₅ClN₂O₂ Key Differences:
- Lacks the fluoromethyl substituent on the azetidine ring.
- Applications: Primarily used in peptide synthesis and as a precursor for kinase inhibitors .
tert-Butyl (3-aminopropyl)carbamate Hydrochloride
CAS No.: 127346-48-9 Molecular Formula: C₈H₁₇ClN₂O₂ Key Differences:
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Hydrochloride
CAS No.: 1173206-71-7 Molecular Formula: C₉H₁₇ClN₂O₂ Key Differences:
tert-Butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate Hydrochloride
CAS No.: 2940955-58-6 Molecular Formula: C₁₁H₂₃ClN₂O₃ Key Differences:
- Incorporates a methoxy group on the azetidine ring and extends the chain with an ethyl linker.
- Methoxy group enhances solubility but reduces electrophilicity, altering interactions with hydrophobic binding sites.
Applications : Explored in G protein-coupled receptor (GPCR) modulator synthesis .
Structural and Functional Comparison Table
Key Research Findings
- Fluorine Impact: The fluoromethyl group in the target compound significantly increases lipophilicity (clogP ≈ 1.8) compared to non-fluorinated analogs (clogP ≈ 0.5–1.2), improving cell membrane permeability .
- Ring Strain vs. Bioactivity : Azetidine-containing analogs exhibit superior binding to rigid enzymatic pockets (e.g., proteases) due to ring strain, whereas linear analogs show reduced affinity .
- Synthetic Utility : The tert-butyl carbamate group in all analogs enables efficient deprotection under mild acidic conditions, facilitating late-stage functionalization in drug discovery .
Biological Activity
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.70 g/mol. The compound features a tert-butyl group , a fluoromethyl substituent , and an azetidine ring , along with a carbamate functional group . The presence of the fluoromethyl group is particularly significant as it enhances the compound's reactivity and biological activity compared to other azetidine derivatives .
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions due to the presence of the carbamate moiety. The following general reaction scheme outlines the synthetic pathway:
- Formation of Azetidine Ring : Starting from appropriate precursors, an azetidine ring is constructed.
- Introduction of Fluoromethyl Group : The fluoromethyl group is introduced through a fluorination reaction.
- Carbamate Formation : The final step involves the reaction with a suitable carbamate precursor to yield the target compound.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. The following points summarize key findings related to its biological activity:
- Enzyme Interaction : Studies have shown that compounds similar to tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate can interact with various enzymes and receptors, influencing their activities. This interaction is crucial for understanding its pharmacological profile .
- Potential Therapeutic Applications : Due to its structural features, this compound may act as an inhibitor or modulator in various biological pathways, making it a candidate for drug development against diseases such as cancer and neurological disorders .
Comparative Analysis with Related Compounds
The uniqueness of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl azetidin-3-yl carbamate | Azetidine ring, carbamate | Lacks fluoromethyl group; potential for different activity |
| Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate | Cyclopropyl instead of azetidine | Different ring structure; altered reactivity profile |
| Tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | Chloromethyl instead of fluoromethyl | Different reactivity profile |
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetic properties of azetidine derivatives, including this compound. For instance, research indicates that the fluoromethyl group may enhance bioavailability and metabolic stability .
Additionally, specific case studies have reported that compounds with similar structures exhibit significant inhibitory effects on certain cancer cell lines, suggesting that this compound may also possess anticancer properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
